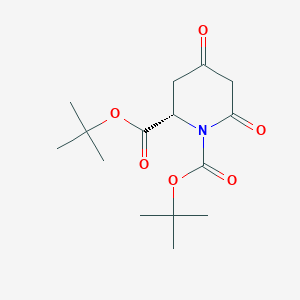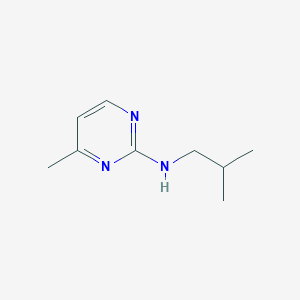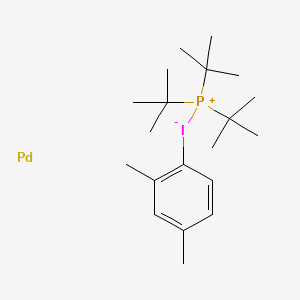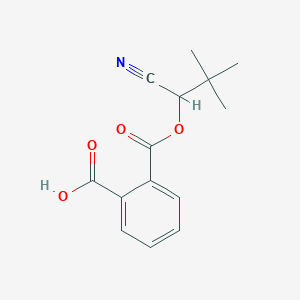![molecular formula C23H20O B12540745 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene CAS No. 652142-09-1](/img/structure/B12540745.png)
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is a complex organic compound that features a unique structure combining an indene and azulene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene typically involves multiple steps, starting with the preparation of the indene and azulene precursors. The indene moiety can be synthesized through a Fischer indole cyclization reaction, which involves the cyclization of a hydrazone intermediate in the presence of glacial acetic acid and concentrated hydrochloric acid . The azulene moiety can be synthesized through a series of reactions involving the formation of a tetrahydrofuran intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is not well-understood, but it is likely to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: This compound shares a similar indole structure and may have comparable biological activities.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Another indole derivative with potential bioactivity.
Uniqueness
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is unique due to its combination of an indene and azulene moiety, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
652142-09-1 |
|---|---|
Molekularformel |
C23H20O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[2-(6-methoxy-2-methyl-3H-inden-1-yl)ethenyl]azulene |
InChI |
InChI=1S/C23H20O/c1-16-14-19-10-12-20(24-2)15-23(19)21(16)13-11-18-9-8-17-6-4-3-5-7-22(17)18/h3-13,15H,14H2,1-2H3 |
InChI-Schlüssel |
UNAJKZCDZTVIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1)C=CC(=C2)OC)C=CC3=C4C=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


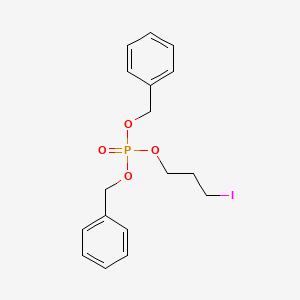

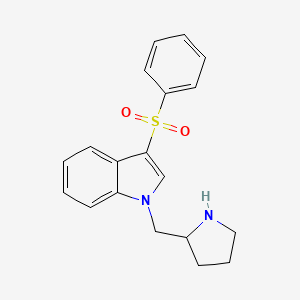
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)

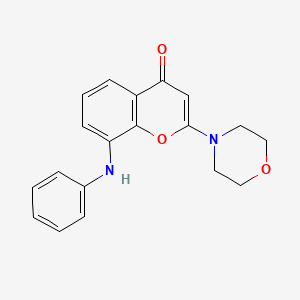
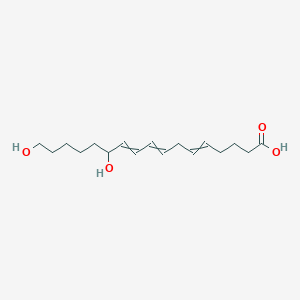
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
